NMDA Receptor Subtype Antagonist Profile: Micromolar Ki Values Differentiate 6,7-Dibromo-QX from Nanomolar 5-Nitro Derivatives
At recombinant rat NMDA receptors expressed in Xenopus oocytes, 6,7-dibromo-1,4-dihydroquinoxaline-2,3-dione exhibits micromolar antagonist activity, with Ki values of 2,800 nM (GluN1/GluN2C), 8,000 nM (GluN1/GluN2B), and 11,500 nM (GluN1/GluN2A) [1]. In stark contrast, its 5-nitro derivative ACEA-1031 (5-nitro-6,7-dibromo-1,4-dihydro-2,3-quinoxalinedione) displays Kb values of 5–8 nM at native NMDA receptors in rat cortical neurons and oocytes [2]—a potency enhancement of approximately 350- to 2,300-fold conferred solely by the addition of the 5-nitro group. This micromolar-to-nanomolar potency gap is consistent across the quinoxalinedione class: the unsubstituted parent 1,4-dihydroquinoxaline-2,3-dione is essentially inactive, while electron-withdrawing 6,7-disubstitution alone (dichloro or dibromo) yields only moderate affinity [3].
| Evidence Dimension | NMDA receptor glycine site antagonist affinity (Ki or Kb) |
|---|---|
| Target Compound Data | Ki = 2,800 nM (GluN1/GluN2C); 8,000 nM (GluN1/GluN2B); 11,500 nM (GluN1/GluN2A) |
| Comparator Or Baseline | ACEA-1031 (5-nitro-6,7-dibromo-QX): Kb = 5–8 nM (rat cortical neurons/oocytes); ACEA-1021 (5-nitro-6,7-dichloro-QX): Kb = 5–8 nM |
| Quantified Difference | ACEA-1031 is ~350–2,300-fold more potent than the non-nitrated 6,7-dibromo parent compound |
| Conditions | Recombinant rat NMDA receptors (GluN1/GluN2A, 2B, 2C) expressed in Xenopus laevis oocytes; two-electrode voltage clamp electrophysiology (BindingDB/ChEMBL); native receptors in rat cortical neurons and oocytes (Woodward et al., 1995) |
Why This Matters
For procurement decisions, this defines the compound's role: it is not a potent pharmacological tool itself, but rather the essential synthetic precursor required to access the nanomolar-affinity 5-nitro series (ACEA-1031)—a role the dichloro analog cannot fulfill due to the patent-specified dibromo substitution.
- [1] BindingDB Entry BDBM50419777 / ChEMBL1950804. Affinity Data: Ki = 2.80E+3 nM (GluN1/GluN2C), Ki = 8.00E+3 nM (GluN1/GluN2B), Ki = 1.15E+4 nM (GluN1/GluN2A). Assay: Antagonist activity at rat recombinant GluN1/GluN2 receptors expressed in Xenopus laevis oocytes. Curated by ChEMBL, University of Bristol. View Source
- [2] Woodward, R. M., Huettner, J. E., Guastella, J., Keana, J. F. W., & Weber, E. (1995). In vitro pharmacology of ACEA-1021 and ACEA-1031: systemically active quinoxalinediones with high affinity and selectivity for N-methyl-D-aspartate receptor glycine sites. Molecular Pharmacology, 47(3), 568–581. View Source
- [3] Cai, S. X., Kher, S. M., Zhou, Z.-L., et al. (1997). Structure−Activity Relationships of Alkyl- and Alkoxy-Substituted 1,4-Dihydroquinoxaline-2,3-diones: Potent and Systemically Active Antagonists for the Glycine Site of the NMDA Receptor. Journal of Medicinal Chemistry, 40(5), 730–738. View Source
